(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

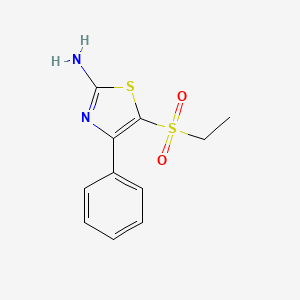

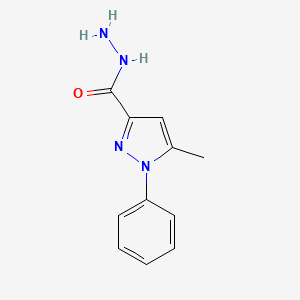

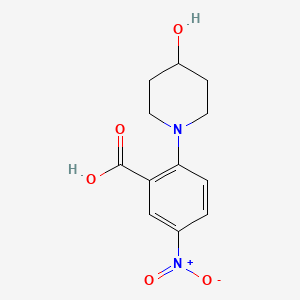

“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is an organic compound with the molecular formula C6H6F3NOS . It has a molecular weight of 197.18 . The compound is available in both powder and liquid forms .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a methyl group at the 2-position and a trifluoromethyl group at the 4-position .Physical And Chemical Properties Analysis

This compound is a powder or liquid at room temperature . The storage temperature is room temperature for the powder form and 2-8°C for the liquid form .科研应用

Molecular Aggregation Studies

Research on similar thiazole derivatives has shown that molecular aggregation can significantly influence their spectroscopic properties, as evidenced by studies on 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. These studies found that solvent type and concentration can affect the fluorescence emission spectra and circular dichroism (CD) spectra of thiazole compounds, indicating that molecular aggregation is closely associated with the substituent group structure on the molecule (Matwijczuk et al., 2016).

Crystal Structure and Solubility Relationships

Investigations into the molecular structure changes of similar thiazole esters have revealed insights into how modifications in molecular structure can impact crystal structures and solubility. For instance, variations in ester groups among methyl, propyl, and 2-methylpropyl 2-(4-(2-methylpropoxy)-phenyl)-4-methyl-thiazole-5-carboxylates demonstrated that the arrangement of molecules in crystals and their solubility in different solvents are influenced by the ester group's nature (Hara et al., 2009).

Reactivity and Labilization Effects

The reactivity of thiazole compounds, especially those with a trifluoromethyl group, can be quite unique. One study on N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea demonstrated a facile labilization of the trifluoromethyl group under mild conditions, a reaction facilitated by nitrogen substitution at the 4-position of the thiazole ring. This reactivity leads to the formation of novel thiazolidines with exocyclic double bonds (SouthMichael, 1991).

Catalytic Applications

Thiazole derivatives have also been studied for their potential catalytic applications. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated significant catalytic activity for the oxidation of primary alcohols and hydrocarbons. This research highlights the potential of thiazole compounds in catalysis, offering advantages such as high activity, stability, and reusability (Ghorbanloo & Maleki Alamooti, 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

性质

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQJWNNEXFILD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650214 |

Source

|

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol | |

CAS RN |

1000339-72-9 |

Source

|

| Record name | [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1328664.png)